molecular formula C13H18N2O B113002 3-amino-N-cyclohexylbenzamide CAS No. 77201-15-1

3-amino-N-cyclohexylbenzamide

Cat. No. B113002
CAS RN: 77201-15-1
M. Wt: 218.29 g/mol
InChI Key: GKUCHYKDKUUYTR-UHFFFAOYSA-N
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Description

3-amino-N-cyclohexylbenzamide is a chemical compound with the linear formula C13H18N2O . It has a molecular weight of 218.3 .


Molecular Structure Analysis

The InChI code for 3-amino-N-cyclohexylbenzamide is 1S/C13H18N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,14H2,(H,15,16) .


Physical And Chemical Properties Analysis

3-amino-N-cyclohexylbenzamide has a molecular weight of 218.3 . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Anticonvulsant Activity

3-amino-N-cyclohexylbenzamide and related compounds have shown significant anticonvulsant effects. Studies have demonstrated that certain aminobenzamides, including N-cyclohexylbenzamide derivatives, were effective against seizures induced by electroshock and pentylenetetrazole in mice. Specifically, 4-amino-N-cyclohexylbenzamide displayed a notable protective index, indicating its potential in seizure management (Clark et al., 1984).

DNA Repair and Cancer Research

3-amino-N-cyclohexylbenzamide has been studied for its effects on DNA repair processes and cancer cell behavior. It acts as an inhibitor of poly ADP-ribosyl synthetase, influencing DNA repair and transformation in cell cultures. Its effects on enhancing the toxic effects of certain substances and its role in transformation induced by chemicals like ethyl methanesulfonate have been a focus of research. This indicates its potential utility in understanding the mechanisms of DNA repair and its implications in cancer treatment and research (Lubet et al., 1984).

Radiosensitization and Imaging

In radiobiology, 3-amino-N-cyclohexylbenzamide has been explored as a radiosensitizer, aiding in the treatment of cancer by making tumor cells more susceptible to radiation therapy. Additionally, its derivative, labeled with fluorine-19, has been used in magnetic resonance imaging (MRI) studies to monitor biodistribution and pharmacokinetics in tumor-bearing rats. This has implications for enhancing the effectiveness of radiotherapy and providing insights into the behavior of drugs in living organisms (Brix et al., 2005).

Effects on Cell Cytoskeleton and Apoptosis

Research has also focused on the effects of 3-amino-N-cyclohexylbenzamide on cell cytoskeleton and apoptosis. Studies have found that it can induce cytoskeletal rearrangement and affect cell adhesion properties, influencing cell death processes and potentially offering new approaches in cancer therapy (Malorni et al., 1994).

Anti-Inflammatory Properties

Its role as an anti-inflammatory agent has been explored in models of local inflammation, such as carrageenan-induced pleurisy. By inhibiting poly (ADP-ribose) synthetase, 3-amino-N-cyclohexylbenzamide has shown the potential to reduce inflammation and damage in tissue models (Cuzzocrea et al., 1998).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

While specific future directions for 3-amino-N-cyclohexylbenzamide are not available, benzamides have been widely used in medical, industrial, biological, and potential drug industries . By conducting in vivo biochemical tests of effective amides, research can be carried out in different fields of application .

properties

IUPAC Name

3-amino-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUCHYKDKUUYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514075
Record name 3-Amino-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-cyclohexylbenzamide

CAS RN

77201-15-1
Record name 3-Amino-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Yao, J You, X Yang, J Zhang… - Journal of Enzyme …, 2023 - Taylor & Francis
ATPase family AAA domain-containing protein 2 (ATAD2) has been emerging as a hot anti-cancer drugable target due to its oncogenic epigenetic modification closely associated with …
Number of citations: 4 www.tandfonline.com

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